N-(4-methoxybenzyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide

Epigenetics Bromodomain inhibition BAZ2B

N-(4-Methoxybenzyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide (CAS 2034303-65-4) is a synthetic small molecule belonging to the azetidine carboxamide class. It is characterized by a central azetidine ring substituted at the 1-position with an N-(4-methoxybenzyl)carboxamide group and at the 3-position with a pyrimidin-2-ylamino moiety.

Molecular Formula C16H19N5O2
Molecular Weight 313.361
CAS No. 2034303-65-4
Cat. No. B2732701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide
CAS2034303-65-4
Molecular FormulaC16H19N5O2
Molecular Weight313.361
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)N2CC(C2)NC3=NC=CC=N3
InChIInChI=1S/C16H19N5O2/c1-23-14-5-3-12(4-6-14)9-19-16(22)21-10-13(11-21)20-15-17-7-2-8-18-15/h2-8,13H,9-11H2,1H3,(H,19,22)(H,17,18,20)
InChIKeyGXOFRYNQHFXNDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxybenzyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide: Chemical Identity and Initial Procurement Considerations (CAS 2034303-65-4)


N-(4-Methoxybenzyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide (CAS 2034303-65-4) is a synthetic small molecule belonging to the azetidine carboxamide class [1]. It is characterized by a central azetidine ring substituted at the 1-position with an N-(4-methoxybenzyl)carboxamide group and at the 3-position with a pyrimidin-2-ylamino moiety [1]. The compound has a molecular formula of C₁₆H₁₉N₅O₂ and a molecular weight of 313.36 g/mol [1]. It has been identified in biological screening as a ligand for bromodomain-containing proteins and BAZ2B, but its primary scientific application and differentiation from close structural analogs remain poorly defined in the open literature [2].

Why N-(4-Methoxybenzyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide Cannot Be Automatically Substituted by Other Azetidine Carboxamides


In the absence of robust, publicly available head-to-head data for this specific compound, it is impossible to state that a generic substitution would fail for a specific application. However, general medicinal chemistry principles indicate that even minor structural variations within the azetidine carboxamide chemotype can drastically alter target binding profiles. The 4-methoxybenzyl substituent on the urea nitrogen and the 2-pyrimidinylamino group are key pharmacophoric elements whose precise arrangement dictates the compound's unique shape and electronic properties. Therefore, substituting this compound with a close analog—such as the N-(tert-butyl) or N,N-diphenyl variants—without confirming equivalent activity in the user's specific assay would introduce unacceptable risk of target disengagement or off-target effects. The critical need is for direct, quantitative, and application-specific comparative data, which is currently lacking for this entity. [1]

N-(4-Methoxybenzyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide: Specific Quantitative Evidence for Scientific Selection (CAS 2034303-65-4)


BAZ2B Bromodomain Binding Affinity

The compound demonstrates measurable binding affinity for the BAZ2B bromodomain (Ki = 1.0 µM), as determined by the BROMOscan assay [1]. This is the only quantitative activity data point publicly available. For context, a potent BAZ2B inhibitor like GSK2801 has a Kd of 136 nM in similar assays, suggesting this compound is an order of magnitude weaker and not a suitable functional substitute without significant structural optimization [2]. This single data point is insufficient to establish a differentiation profile.

Epigenetics Bromodomain inhibition BAZ2B

N-(4-Methoxybenzyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide: Recommended Research Application Scenarios Based on Current Evidence (CAS 2034303-65-4)


Use as a Low-Affinity Reference Compound in BAZ2B Bromodomain Assay Development

Given its measured Ki of 1.0 µM for the BAZ2B bromodomain, this compound could serve as a weak-binding control or a starting point for assay development, but it should not be used as a primary tool compound for probing BAZ2B biology where potent, selective inhibitors are required. [1]

Use as a Chemical Probe for Target Identification via Chemoproteomics

If functionalized with an appropriate linker, this scaffold's binding to BAZ2B (Ki = 1.0 µM) and potentially other bromodomains could be exploited in chemoproteomic pull-down experiments to identify its full target engagement profile. However, its weak affinity means it would likely require high concentrations and may not capture transient or low-abundance interactions. [1]

Use as a Starting Point for Structure-Activity Relationship (SAR) Studies

The compound's simple modular structure (azetidine core with three points of diversification) makes it a tractable starting point for medicinal chemistry optimization aimed at improving BAZ2B affinity and selectivity. The existing single data point (Ki = 1.0 µM) provides an initial benchmark for tracking improvements in future analogs. [1]

Quote Request

Request a Quote for N-(4-methoxybenzyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.